Ethyl 2-(3-(4-bromophenyl)oxetan-3-YL)acetate
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Overview
Description
Ethyl 2-(3-(4-bromophenyl)oxetan-3-YL)acetate is an organic compound with the molecular formula C13H15BrO3 It is a derivative of oxetane, a four-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(4-bromophenyl)oxetan-3-YL)acetate typically involves the reaction of 4-bromobenzyl bromide with ethyl oxetan-3-ylacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(4-bromophenyl)oxetan-3-YL)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted oxetane derivatives, oxidized oxetane compounds, and reduced alcohol derivatives.
Scientific Research Applications
Ethyl 2-(3-(4-bromophenyl)oxetan-3-YL)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(4-bromophenyl)oxetan-3-YL)acetate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxetane ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-bromophenyl)acetate: Similar structure but lacks the oxetane ring.
4-Bromophenylacetic acid ethyl ester: Another related compound with different functional groups.
Uniqueness
Ethyl 2-(3-(4-bromophenyl)oxetan-3-YL)acetate is unique due to the presence of the oxetane ring, which imparts distinct chemical and biological properties. The oxetane ring is known for its stability and ability to participate in various chemical reactions, making this compound a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C13H15BrO3 |
---|---|
Molecular Weight |
299.16 g/mol |
IUPAC Name |
ethyl 2-[3-(4-bromophenyl)oxetan-3-yl]acetate |
InChI |
InChI=1S/C13H15BrO3/c1-2-17-12(15)7-13(8-16-9-13)10-3-5-11(14)6-4-10/h3-6H,2,7-9H2,1H3 |
InChI Key |
LLTYICRZGNEHKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(COC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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